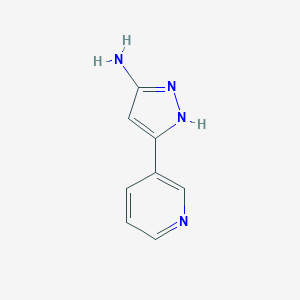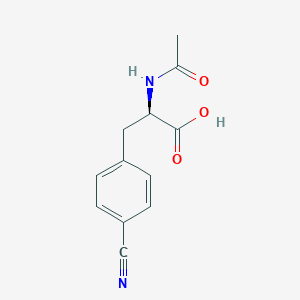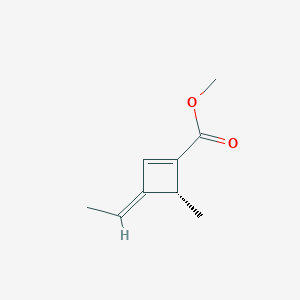![molecular formula C9H7F2NO4 B137935 [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid CAS No. 153876-17-6](/img/structure/B137935.png)
[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid, also known as DFBHA, is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is a hydroxamic acid derivative that has shown promising results in various scientific studies, particularly in its ability to inhibit enzymes and regulate gene expression. In
作用機序
[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid exerts its effects through the inhibition of various enzymes, including HDACs and beta-secretase. HDACs are involved in the regulation of gene expression, and their inhibition by [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Beta-secretase is involved in the production of amyloid beta peptides, and its inhibition by [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid leads to a decrease in the accumulation of these peptides in the brain.
生化学的および生理学的効果
[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of HDACs and beta-secretase, the induction of cell cycle arrest and apoptosis in cancer cells, and the reduction of amyloid beta peptide accumulation in the brain. [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One advantage of using [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation of using [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid is its potential toxicity, which requires careful handling and monitoring in lab experiments.
将来の方向性
There are several future directions for research on [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid, including its potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration of [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid for therapeutic use, as well as its potential side effects. Finally, the development of more potent and selective HDAC inhibitors such as [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid may lead to the development of more effective cancer therapies.
科学的研究の応用
[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has been extensively studied for its potential applications in cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the development and progression of cancer. HDAC inhibitors such as [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.
In neurodegenerative disease research, [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta peptides that are associated with Alzheimer's disease. [(2,6-Difluorobenzoyl)amino]hydroxyacetic acid has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
特性
CAS番号 |
153876-17-6 |
|---|---|
製品名 |
[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid |
分子式 |
C9H7F2NO4 |
分子量 |
231.15 g/mol |
IUPAC名 |
2-[(2,6-difluorobenzoyl)amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H7F2NO4/c10-4-2-1-3-5(11)6(4)7(13)12-8(14)9(15)16/h1-3,8,14H,(H,12,13)(H,15,16) |
InChIキー |
HAEZACDIXLWYOC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(C(=O)O)O)F |
正規SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(C(=O)O)O)F |
同義語 |
Acetic acid, [(2,6-difluorobenzoyl)amino]hydroxy- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)
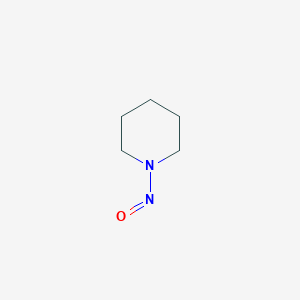
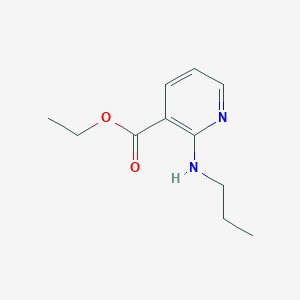
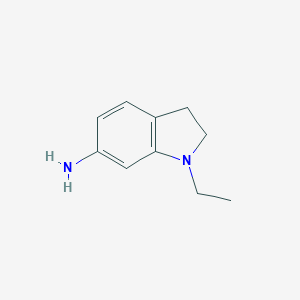
![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)
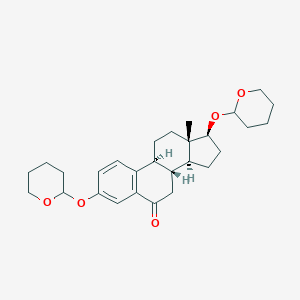
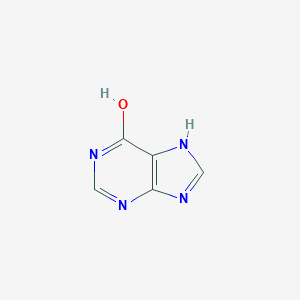
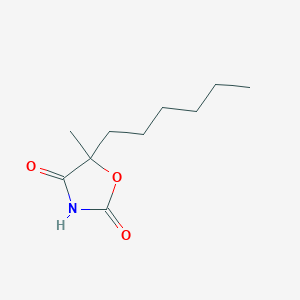
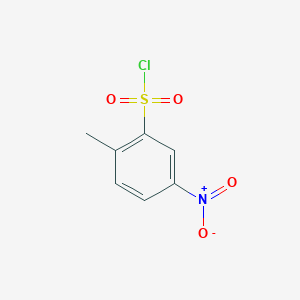
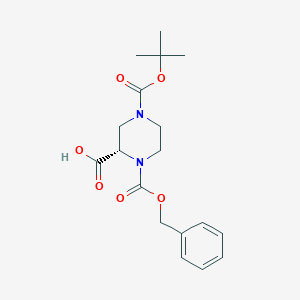
![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)
